molecular formula C8H13O4- B8480830 Heptanedioic acid, monomethyl ester

Heptanedioic acid, monomethyl ester

Cat. No.: B8480830
M. Wt: 173.19 g/mol
InChI Key: YOLQOHRXBGFZED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanedioic acid, monomethyl ester (C₈H₁₂O₄; molecular weight 172.17 g/mol) is a seven-carbon α,ω-dicarboxylic acid derivative where one carboxylic acid group is esterified with a methyl group. This compound has garnered attention in pharmaceutical and biochemical research due to its role as a NOX (NADPH oxidase) inhibitor, effectively reducing superoxide (O₂⁻) production in cellular systems . Its structure, HOOC-(CH₂)₅-COOCH₃, allows for unique interactions in enzymatic pathways and material science applications. This article provides a comprehensive comparison with structurally related dicarboxylic acid monoesters, focusing on their synthesis, properties, and applications.

Properties

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

7-methoxy-7-oxoheptanoate

InChI

InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)/p-1

InChI Key

YOLQOHRXBGFZED-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and thermodynamic properties of heptanedioic acid, monomethyl ester and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Applications
This compound C₈H₁₂O₄ 172.17 Not reported NOX inhibition
Hexanedioic acid, monomethyl ester C₇H₁₀O₄ 158.15 Not reported PHB biosynthesis , drug synthesis
Azelaic acid, monomethyl ester C₁₀H₁₈O₄ 202.20 Not reported Ligand synthesis (e.g., C7-cSAHA)
Butanedioic acid, monomethyl ester C₅H₈O₄ 148.11 395–424 Organic synthesis intermediate
(E)-But-2-enedioic acid, monomethyl ester C₅H₆O₄ 130.10 Not reported Antimicrobial activity

Notes:

  • Chain length dictates solubility and reactivity. Longer chains (e.g., heptanedioic vs. butanedioic) enhance hydrophobicity, influencing binding affinity in biological systems .
  • Esterification degree: Monoesters retain a free carboxylic acid group, enabling hydrogen bonding (critical for crystal packing, as seen in chelidonic acid monomethyl ester ), while dimethyl esters lack this feature.

Divergent Bioactivity

While this compound supports specific enzymatic inhibition, notes that monomethyl esters of C₄–C₁₁ α,ω-dicarboxylic acids fail to sustain bacterial growth in biotin-deficient strains. This highlights context-dependent bioactivity, where chain length and functional groups dictate biological interactions .

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